Dichloromalononitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89686. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dichloropropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2N2/c4-3(5,1-6)2-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWGPYPDPWOJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C#N)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073396 | |

| Record name | Propanedinitrile, dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13063-43-9 | |

| Record name | 2,2-Dichloropropanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13063-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloromalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloromalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROMALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWI9UI6QBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dichloromalononitrile: Chemical Properties and Synthesis

This guide provides a comprehensive overview of dichloromalononitrile, a reactive and versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the core chemical properties, reactivity, and detailed synthetic protocols of this important molecule. The content is structured to deliver not just procedural steps, but a deeper understanding of the underlying chemical principles and experimental rationale.

Introduction: The Chemical Identity of this compound

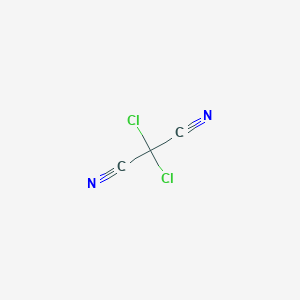

This compound, with the IUPAC name 2,2-dichloropropanedinitrile, is a halogenated nitrile that serves as a valuable building block in organic synthesis.[1] Its structure is characterized by a central carbon atom bonded to two chlorine atoms and two cyano groups (-C≡N). This unique arrangement of electron-withdrawing groups imparts significant reactivity to the molecule, making it a potent electrophile and a precursor to a variety of heterocyclic and carbocyclic systems.

The presence of the gem-dichloro and dinitrile functionalities on a single carbon atom creates a highly electron-deficient center, which is the key to its chemical behavior. Understanding this electronic structure is fundamental to predicting its reactivity and designing synthetic applications.

Key Identifiers and Physical Properties

A summary of the essential identification and physical data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 13063-43-9 | [1][2][3] |

| Molecular Formula | C₃Cl₂N₂ | [1][2] |

| Molecular Weight | 134.95 g/mol | [1][3] |

| IUPAC Name | 2,2-dichloropropanedinitrile | [1] |

| Synonyms | Dichlorodicyanomethane, Malononitrile, dichloro- | [1][2][4] |

| Appearance | Dark yellow solid/liquid | [4] |

| Specific Gravity | 1.310 | [4] |

| Flash Point | > 112 °C / > 233.6 °F | [4] |

Core Chemical Properties and Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom and the susceptibility of the chlorine atoms to nucleophilic displacement. The two nitrile groups act as powerful electron-withdrawing groups, polarizing the C-Cl bonds and making the chlorine atoms good leaving groups.

Electrophilicity and Nucleophilic Substitution

The primary mode of reactivity involves the attack of nucleophiles at the central carbon, leading to the displacement of one or both chlorine atoms. This Sɴ2-type reaction is facilitated by the stability of the resulting carbanion, which is resonance-stabilized by the adjacent nitrile groups.

-

Causality: The cumulative inductive and resonance effects of the two cyano groups make the α-carbon exceptionally electron-poor. This high degree of positive charge density actively invites nucleophilic attack. The subsequent departure of a chloride ion is energetically favorable.

A generalized workflow for this reactivity is depicted below.

Caption: Generalized nucleophilic substitution on this compound.

Spectroscopic Signature

The structural features of this compound give rise to a characteristic spectroscopic profile. While specific spectra are instrument-dependent, the expected features are:

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band in the region of 2250-2230 cm⁻¹ is characteristic of the C≡N stretching vibration. The C-Cl stretching vibrations would appear in the fingerprint region, typically between 800-600 cm⁻¹.

-

¹³C NMR Spectroscopy: One would expect to observe a signal for the nitrile carbons (-CN) in the range of 110-120 ppm. The highly substituted central carbon (C(Cl)₂) would appear as a singlet at a significantly different chemical shift, influenced by the attached halogens and nitriles.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) cluster characteristic of a molecule containing two chlorine atoms, with isotopic peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

Synthesis of this compound

The synthesis of this compound typically starts from its non-halogenated precursor, malononitrile, or related starting materials. The direct chlorination of malononitrile is the most common approach.

Synthesis via Direct Chlorination of Malononitrile

This is a robust and widely employed method. The acidic nature of the methylene protons in malononitrile (CH₂(CN)₂) allows for deprotonation by a base, forming a resonance-stabilized carbanion. This carbanion then reacts with a chlorinating agent.

-

Expertise & Rationale: The choice of chlorinating agent and reaction conditions is critical. A strong chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) is required. The reaction is often carried out in an inert solvent like dichloromethane or chloroform. The use of a catalyst, such as a tertiary amine or pyridine, can facilitate the reaction by acting as a base to generate the nucleophilic carbanion. The reaction proceeds stepwise, first forming monochloromalononitrile, which is then further chlorinated to the final product.

Caption: Stepwise synthesis of this compound via chlorination.

Detailed Experimental Protocol: Chlorination of Malononitrile

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize evolving HCl gas.

-

Initial Charge: Charge the flask with malononitrile (1.0 eq) and a suitable inert solvent (e.g., 1,2-dichloroethane).

-

Reaction Initiation: Begin stirring the mixture. Slowly add sulfuryl chloride (SO₂Cl₂) (2.2 eq) to the flask via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 40-50 °C. Cooling with a water bath may be necessary.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours, or until monitoring by GC or TLC indicates the complete consumption of the starting material and monochloro intermediate.

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding water to decompose any remaining sulfuryl chloride. Separate the organic layer.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be purified by vacuum distillation to yield this compound as a dark yellow liquid or solid.

Safety and Handling

This compound is a toxic and hazardous chemical that must be handled with extreme care.[1][4]

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation.[1]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4] Contact with acids can liberate very toxic gas.

-

Handling: Work must be conducted in a chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4] Ensure adequate ventilation and avoid breathing dust, fumes, or vapors.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] Store locked up and away from incompatible materials.[4]

Conclusion

This compound is a highly functionalized and reactive molecule with significant potential in synthetic chemistry. Its utility stems from the unique electronic properties conferred by the gem-dinitrile and gem-dichloro functionalities. While its synthesis and handling require careful consideration of its hazardous nature, the protocols outlined in this guide provide a solid foundation for its safe and effective use in research and development. A thorough understanding of its chemical properties is paramount for any scientist looking to exploit its synthetic potential.

References

-

This compound . FDA Global Substance Registration System. [Link]

-

This compound | C3Cl2N2 | CID 25660 . PubChem, National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,2-Dichloropropanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dichloropropanedinitrile, a geminal dihalonitrile, represents a versatile building block in organic synthesis, offering a gateway to a variety of functionalized molecules of interest in medicinal chemistry and materials science. The presence of two chlorine atoms and two nitrile groups on a single carbon atom imparts unique reactivity, making it a valuable precursor for the synthesis of heterocycles, amino acids, and other complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic route to 2,2-dichloropropanedinitrile, namely the direct chlorination of malononitrile. An alternative synthetic approach is also discussed, offering a comparative perspective on the available methodologies. Detailed experimental protocols, mechanistic insights, and a comparative analysis of the synthetic routes are presented to equip researchers with the knowledge required for the efficient and safe preparation of this important chemical intermediate.

Introduction

The field of organic synthesis continually seeks novel and efficient methods for the construction of complex molecules with potential applications in drug discovery and materials science. Halogenated organic compounds, in particular, play a crucial role as versatile intermediates, with the halogen atoms serving as handles for a wide range of chemical transformations. 2,2-Dichloropropanedinitrile, also known as dichloromalononitrile, is a prime example of such a valuable building block. Its unique structural feature, a quaternary carbon atom bearing two chlorine atoms and two cyano groups, renders it highly reactive and amenable to a variety of synthetic manipulations. This guide aims to provide a detailed and practical overview of the synthesis of this compound, focusing on the underlying chemical principles and experimental best practices.

Primary Synthetic Route: Direct Chlorination of Malononitrile

The most direct and commonly employed method for the synthesis of 2,2-dichloropropanedinitrile is the exhaustive chlorination of malononitrile. Malononitrile, with its acidic methylene protons (pKa ≈ 11), is readily deprotonated to form a carbanion, which can then react with an electrophilic chlorine source. The introduction of the first chlorine atom increases the acidity of the remaining proton, facilitating the second chlorination step.

Reaction Mechanism

The chlorination of malononitrile proceeds via a stepwise electrophilic substitution mechanism. The reaction is typically carried out in the presence of a suitable chlorinating agent and a solvent. The key steps are as follows:

-

Deprotonation: A base or the solvent facilitates the removal of a proton from the active methylene group of malononitrile, generating a resonance-stabilized carbanion.

-

First Chlorination: The carbanion acts as a nucleophile and attacks an electrophilic chlorine species, leading to the formation of 2-chloropropanedinitrile.

-

Second Deprotonation: The presence of the electron-withdrawing chlorine atom on the alpha-carbon increases the acidity of the remaining proton, making the second deprotonation more favorable.

-

Second Chlorination: The resulting carbanion undergoes a second electrophilic attack by the chlorinating agent to yield the final product, 2,2-dichloropropanedinitrile.

An In-Depth Technical Guide to Dichloromalononitrile (CAS No. 13063-43-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of dichloromalononitrile, a highly reactive and versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps, but the underlying scientific principles and field-proven insights essential for its effective and safe utilization in research and development.

Introduction: The Synthetic Potential of a Dihalo-Dinitrile

This compound (2,2-dichloropropanedinitrile), with the chemical formula C₃Cl₂N₂, is a compelling molecule for synthetic chemists.[1][2] Its structure, featuring a central carbon atom bonded to two chlorine atoms and two cyano groups, imparts a unique and potent reactivity profile. The electron-withdrawing nature of the cyano and chloro substituents renders the central carbon highly electrophilic and susceptible to a variety of nucleophilic attacks. This inherent reactivity makes this compound a valuable precursor for the synthesis of a diverse array of organic compounds, particularly heterocyclic systems that form the backbone of many pharmaceutical and agrochemical agents.[3]

This guide will delve into the core chemical and physical properties of this compound, provide detailed protocols for its synthesis and safe handling, explore its rich reactive landscape with mechanistic insights, and discuss its applications in the synthesis of complex molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application in synthesis and for ensuring safe laboratory practices.

Physical Properties

This compound is typically a colorless to light yellow or light brown liquid under standard conditions.[1][3] Key physical data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 13063-43-9 | [1] |

| Molecular Formula | C₃Cl₂N₂ | [1] |

| Molecular Weight | 134.95 g/mol | [1][2] |

| Appearance | Clear yellow to light brown liquid | [1] |

| Boiling Point | 97 °C at 760 mmHg | [3] |

| Density | ~1.312 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.431 | [1] |

| Solubility | Soluble in many organic solvents, limited solubility in water. | [3] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a sharp, strong absorption band in the region of 2250-2230 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile groups. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Due to the absence of protons, ¹H NMR is not applicable. The ¹³C NMR spectrum is expected to show signals for the two distinct carbon environments: the quaternary carbon atom bonded to the chlorine and cyano groups, and the carbon atoms of the cyano groups. The chemical shift of the central, highly substituted carbon (C(CN)₂Cl₂) is anticipated to be significantly downfield due to the deshielding effects of the electronegative substituents. The nitrile carbons are also expected in a characteristic region of the spectrum.

-

¹H NMR: As this compound contains no hydrogen atoms, a conventional ¹H NMR spectrum will not show any signals. This can be a useful confirmation of the compound's identity and purity.

-

-

Mass Spectrometry (MS): The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with peaks at M, M+2, and M+4, in a ratio determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of chlorine atoms and cyano groups.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved through the direct chlorination of malononitrile. While several chlorinating agents can be employed, the use of sulfuryl chloride in the presence of a radical initiator or under photochemical conditions provides a reliable route.

Reaction Principle

The synthesis proceeds via a free-radical chain reaction. The initiator generates radicals that abstract a proton from the acidic methylene group of malononitrile, forming a resonance-stabilized radical. This radical then reacts with the chlorinating agent to yield the monochlorinated product, which can then undergo a second chlorination to afford this compound.

Caption: General mechanism for the synthesis of this compound.

Experimental Protocol: Chlorination with Sulfuryl Chloride

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Malononitrile

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve malononitrile (1.0 eq) in the anhydrous solvent.

-

Initiation: Add a catalytic amount of AIBN to the solution. Alternatively, position a UV lamp to irradiate the flask.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride (2.0-2.2 eq) dropwise from the dropping funnel to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize any remaining acid and sulfuryl chloride.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

Causality Behind Experimental Choices:

-

The use of an anhydrous solvent is critical to prevent the hydrolysis of sulfuryl chloride.

-

The slow, dropwise addition of sulfuryl chloride is necessary to control the exothermic reaction and prevent side reactions.

-

The aqueous work-up with sodium bicarbonate is essential to remove acidic byproducts and unreacted reagents, which could interfere with the purification and stability of the product.

-

Vacuum distillation is the preferred method of purification due to the relatively high boiling point of this compound and its potential for decomposition at atmospheric pressure.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its high reactivity, which allows for a wide range of chemical transformations. The two chlorine atoms are excellent leaving groups, and the two cyano groups can participate in various cycloaddition and condensation reactions.

Nucleophilic Substitution Reactions

The gem-dichloro center of this compound is highly susceptible to nucleophilic attack. This allows for the facile synthesis of a variety of substituted malononitriles.

-

Reaction with Amines: this compound readily reacts with primary and secondary amines to yield the corresponding diamino-substituted malononitriles. These reactions often proceed at room temperature in a suitable solvent. The resulting products are valuable intermediates in the synthesis of various nitrogen-containing heterocycles.

Caption: Nucleophilic substitution with amines.

-

Reaction with Thiols: In the presence of a base, thiols react with this compound to form dithio-substituted malononitriles. These compounds are precursors to sulfur-containing heterocycles.

Synthesis of Heterocyclic Compounds

This compound is a powerful reagent for the construction of a variety of heterocyclic rings, which are of significant interest in medicinal chemistry.

-

Synthesis of Pyridines: this compound can be used in multicomponent reactions to synthesize highly substituted pyridine derivatives. For example, in the presence of a base, it can react with an aldehyde and an active methylene compound to afford functionalized pyridines.

-

Synthesis of Pyrazoles: The reaction of this compound with hydrazine derivatives provides a direct route to substituted pyrazoles. The reaction proceeds through a condensation-cyclization sequence.

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with extreme caution. A thorough understanding of its toxicological properties and adherence to strict safety protocols are essential.

Hazard Identification and GHS Classification

This compound is classified as:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Acute Toxicity, Dermal (Category 3/4): Toxic or harmful in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 3/4): Toxic or harmful if inhaled.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

-

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Toxicology and Mechanism of Action

The toxicity of this compound is believed to be associated with its high reactivity and the potential to release cyanide. While specific mechanistic studies on this compound are limited, related compounds such as 2-chlorobenzylidenemalononitrile (CS gas) are known to liberate cyanide in the body.[2] This can inhibit cellular respiration by binding to cytochrome c oxidase. Furthermore, the electrophilic nature of the central carbon atom allows it to react with biological nucleophiles, such as sulfhydryl groups in proteins, leading to cellular damage.

Conclusion

This compound is a potent and versatile reagent in organic synthesis, offering efficient pathways to a wide range of functionalized molecules, particularly heterocycles. Its high reactivity, however, necessitates a thorough understanding of its properties and strict adherence to safety protocols. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and safe handling, intended to empower researchers to harness its synthetic potential while ensuring a safe laboratory environment.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 13063-43-9. Retrieved from [Link]

- Krivokolysko, S. G., et al. (2018). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Chemistry of Heterocyclic Compounds, 54(1), 1-25.

- Freeman, F. (1969). The Chemistry of Malononitrile. Chemical Reviews, 69(5), 591-626.

- Ding, X., & Gu, J. (2010). Mechanisms of olfactory toxicity of the herbicide 2,6-dichlorobenzonitrile: essential roles of CYP2A5 and target-tissue metabolic activation. Journal of Biochemical and Molecular Toxicology, 24(2), 91-99.

-

Chemos GmbH & Co. KG. (2023). Safety Data Sheet: [(2-chlorophenyl)methylene]malononitrile. Retrieved from [Link]

-

Freeman, F. (1969). The Chemistry of Malononitrile. datapdf.com. Retrieved from [Link]

- Surrey, A. R. (1943). Malononitrile. Organic Syntheses, Coll. Vol. 3, p.535; Vol. 23, p.53.

-

Pharmaron. (n.d.). Analytical Development And Quality Control. Retrieved from [Link]

- Baklagin, V. L., et al. (2025). Synthesis of Heterocycles Based on 4,5-Dichlorophthalonitrile.

-

PubChem. (n.d.). 2-Chlorobenzylidenemalononitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Kurskova, A. O., et al. (2024). New Heterocyclization Reactions with Malononitrile Dimer. Semantic Scholar.

- Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Malononitrile. Organic Syntheses, Coll. Vol. 1, p.379; Vol. 10, p.66.

-

PubChem. (n.d.). 2-Chlorobenzylidenemalononitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Mokariya, J. A., et al. (2022). Anomaly of Pyrano[2,3‐c]pyrazole Synthesis towards Pyrazolyl‐aryl‐methyl‐malononitrile Derivatives and Their Antimicrobial Activity. ChemistrySelect, 7(22), e202201341.

- El-Maghraby, A. M., & Hassan, E. A. (2015). The Chemistry of Malononitrile and its derivatives. International Journal of Innovation and Scientific Research, 16(1), 11-46.

- Google Patents. (2019). CN110590601B - Synthesis method of malononitrile.

-

National Institute of Standards and Technology. (n.d.). 2,5-Dichlorobenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

- ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of....

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile, dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). (o-Chlorobenzylidene)malononitrile. Retrieved from [Link]

- Google Patents. (2002). US6353126B1 - Process for the production of malononitrile.

- Google Patents. (2006). US7732631B2 - Eco-friendly process for the preparation of 2-Chlorobenzylidene-Malononitrile (CS).

-

PubChem. (n.d.). 4-Chlorobenzalmalononitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Drăgan, M., et al. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. International Journal of Molecular Sciences, 24(15), 12345.

-

National Institute of Standards and Technology. (n.d.). Malononitrile, (diphenylmethylene)-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (1968).

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426). Retrieved from [Link]

- Fresenius Environmental Bulletin. (2017). Toxicity and Health Effects of Ortho-chloro-benzylidene-malononitrile (CS gas), 26(1), 151-155.

- Al-Zaydi, K. M. (2007). Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. Journal of the Chinese Chemical Society, 54(4), 1039-1044.

- Sommer, S., & Wilkinson, S. (1999). Chlorobenzylidene-malononitrile. University of Bristol.

- Shahin, N., Abukhalaf, N., et al. (n.d.).

- Coats, J. R. (1990). Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides. Environmental Health Perspectives, 87, 255-262.

- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.

-

Wikipedia. (n.d.). Malononitrile. Retrieved from [Link]

- Pilarski, B., & Foks, H. (1981). 2-(3-Chloro-1,2-dihydropyrazin-2-ylidene)malononitrile. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(12), 2163-2165.

Sources

Physical and chemical properties of Dichloromalononitrile

An In-depth Technical Guide to the Physical and Chemical Properties of Dichloromalononitrile

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (C₃Cl₂N₂), a highly reactive organochlorine compound. Intended for an audience of researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights into its reactivity, handling, and analytical characterization.

Nomenclature and Molecular Structure

This compound is a small, halogenated molecule with a central carbon atom bonded to two chlorine atoms and two cyano groups. This substitution pattern is key to its unique chemical properties.

-

IUPAC Name : 2,2-dichloropropanedinitrile[1]

-

Synonyms : Dichlorodicyanomethane, 2,2-Dichloromalononitrile[1][2]

The molecular structure of this compound is fundamental to understanding its reactivity. The central quaternary carbon is rendered highly electrophilic by the strong electron-withdrawing effects of both the two nitrile (-C≡N) groups and the two chlorine atoms.

Caption: 2D structure of 2,2-dichloropropanedinitrile.

Physical and Spectroscopic Properties

This compound is typically a clear yellow to light brown liquid at room temperature[2]. Its physical and spectroscopic data are summarized below.

Physical Properties

The key physical constants for this compound have been experimentally determined and are compiled in the table below.

| Property | Value | Source |

| Appearance | Clear yellow to light brown liquid | [2] |

| Boiling Point | 97 °C (lit.) | [2][3] |

| Density | 1.312 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index (n²⁰/D) | 1.431 (lit.) | [2][3] |

| Flash Point | >230 °F (>110 °C) | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

| Technique | Key Features | Source |

| Infrared (IR) Spectroscopy | Data available, typically showing a strong C≡N stretching vibration. | [1] |

| Raman Spectroscopy | Data available, complementing IR for vibrational mode analysis. | [1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and fragmentation patterns consistent with the structure are observable. | [1] |

| Nuclear Magnetic Resonance (¹³C NMR) | While specific data is not readily available in public databases, one would expect to see a signal for the quaternary carbon (CCl₂) significantly downfield due to the deshielding effects of the attached chlorine and cyano groups. A signal for the nitrile carbons would also be present in the characteristic region for cyano groups. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the severe electron deficiency of the central carbon atom. This makes the molecule a potent electrophile, readily attacked by a wide range of nucleophiles.

Electrophilicity and Nucleophilic Substitution

A nucleophile is a chemical species that donates an electron pair to form a new covalent bond[6]. The central carbon of this compound is an excellent electrophile, a species that accepts an electron pair[6]. Consequently, the molecule readily undergoes nucleophilic substitution reactions where one or both chlorine atoms are displaced by a nucleophile. This reactivity is the cornerstone of its utility as a synthetic building block.

Common nucleophiles that react with this compound include:

-

Amines (R-NH₂)

-

Alcohols/Alkoxides (R-OH / R-O⁻)

-

Thiols/Thiolates (R-SH / R-S⁻)

-

Carbanions and other C-nucleophiles

The general mechanism involves the attack of the nucleophile on the electrophilic carbon, leading to the expulsion of a chloride ion, which is a good leaving group.

Sources

- 1. This compound | C3Cl2N2 | CID 25660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. 13063-43-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 13063-43-9 [m.chemicalbook.com]

- 5. This compound [drugfuture.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Dichloromalononitrile (C₃Cl₂N₂): A Comprehensive Technical Guide for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromalononitrile (C₃Cl₂N₂), systematically named 2,2-dichloropropanedinitrile, is a highly reactive gem-dihalogenated nitrile that serves as a versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of two electron-withdrawing cyano groups and two chlorine atoms on the same carbon, render it a potent electrophile. This guide provides an in-depth exploration of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound. Emphasis is placed on its applications as a precursor for the synthesis of complex heterocyclic scaffolds and its potential utility in the development of novel pharmaceutical agents. Detailed experimental protocols, safety and handling procedures, and a thorough analysis of its spectroscopic signature are presented to equip researchers with the foundational knowledge required for its effective and safe utilization in a laboratory setting.

Introduction: The Synthetic Potential of a Dichlorinated Dinitrile

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds to address unmet therapeutic needs. The incorporation of chlorine atoms into organic molecules is a well-established strategy in drug design, often leading to enhanced metabolic stability, improved membrane permeability, and favorable binding interactions with biological targets[1]. This compound emerges as a particularly intriguing C3 building block due to the convergence of several key structural features. The gem-dichloro arrangement, coupled with the potent electron-withdrawing nature of the two nitrile groups, creates a highly electrophilic central carbon atom, making it a prime candidate for reactions with a wide array of nucleophiles. This reactivity profile opens avenues for the construction of diverse and complex molecular architectures, including various heterocyclic systems that are prevalent in many FDA-approved drugs. This guide aims to provide a comprehensive overview of this compound, from its fundamental properties to its practical applications in advanced organic synthesis, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a small, yet structurally complex molecule with the chemical formula C₃Cl₂N₂[2][3]. Its systematic IUPAC name is 2,2-dichloropropanedinitrile[3].

dot graph Dichloromalononitrile_Structure { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

} . Caption: 2D Structure of this compound (C₃Cl₂N₂)

The central carbon atom is sp³ hybridized and bonded to two chlorine atoms and two cyano groups. The molecule does not possess any stereocenters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃Cl₂N₂ | [2][3] |

| Molecular Weight | 134.95 g/mol | [2][3] |

| IUPAC Name | 2,2-dichloropropanedinitrile | [2][3] |

| CAS Number | 13063-43-9 | [2][3] |

| Appearance | Clear yellow to light brown liquid | |

| Boiling Point | 97 °C (lit.) | |

| Density | 1.312 g/mL at 25 °C (lit.) | |

| Refractive Index (n²⁰/D) | 1.431 (lit.) |

As of the latest search, a definitive crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). The CCDC is the world's repository for small-molecule crystal structures, and a search of its database is the standard method for retrieving such information[4][5].

Synthesis of this compound

The synthesis of this compound is not as widely documented as that of its parent compound, malononitrile. However, a plausible and effective method involves the direct chlorination of malononitrile. Based on established chlorination protocols for activated methylene compounds, the use of sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are viable approaches.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} . Caption: General workflow for the synthesis of this compound.

Proposed Experimental Protocol: Chlorination of Malononitrile

This protocol is a proposed method based on analogous chlorination reactions of active methylene compounds. Researchers should perform small-scale test reactions to optimize conditions.

Materials and Equipment:

-

Malononitrile

-

Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, dissolve malononitrile (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (2.1 equivalents) or N-chlorosuccinimide (2.1 equivalents) in anhydrous dichloromethane to the stirred malononitrile solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding cold water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the chlorinating agent and the product.

-

Slow Addition at Low Temperature: The slow addition of the chlorinating agent at 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Molar Equivalents: A slight excess of the chlorinating agent is used to ensure complete conversion of the starting material.

-

Aqueous Work-up: The aqueous work-up is necessary to remove any unreacted chlorinating agent, acidic byproducts, and water-soluble impurities.

-

Vacuum Distillation: Purification by vacuum distillation is suitable for liquid products with relatively high boiling points, allowing for separation from non-volatile impurities at a lower temperature to prevent decomposition.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹³C NMR | Two signals are expected: one for the two equivalent nitrile carbons (C≡N) in the range of 110-120 ppm, and one for the quaternary carbon (CCl₂) which would be significantly downfield due to the electronegativity of the two chlorine atoms, likely in the range of 70-90 ppm[6][7][8][9][10]. |

| ¹H NMR | No signals are expected as the molecule contains no hydrogen atoms. |

| IR Spectroscopy | A strong, sharp absorption band in the region of 2250-2270 cm⁻¹ corresponding to the C≡N stretching vibration. A C-Cl stretching absorption would be expected in the fingerprint region, typically between 600-800 cm⁻¹[11]. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed, showing a characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 with a ratio of approximately 9:6:1). Fragmentation would likely involve the loss of chlorine atoms (M-Cl)⁺ and cyano groups (M-CN)⁺[1][12][13][14][15]. |

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily derived from the high electrophilicity of the central carbon atom. This makes it an excellent substrate for nucleophilic substitution reactions.

dot graph Reactivity_Diagram { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} . Caption: General mechanism of nucleophilic substitution on this compound.

Reactions with Nucleophiles

This compound is expected to react readily with a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. The reaction likely proceeds through a nucleophilic substitution mechanism, where one or both of the chlorine atoms are displaced.

-

With Amines and Thiols: Reactions with primary or secondary amines and thiols are anticipated to yield mono- or di-substituted aminomalononitriles or thiomalononitriles, respectively. These products are valuable intermediates for the synthesis of nitrogen- and sulfur-containing heterocycles.

-

As a Precursor to Heterocycles: The dinitrile functionality, combined with the leaving groups, makes this compound a powerful synthon for constructing heterocyclic rings. For instance, reaction with binucleophiles can lead to the formation of various five- and six-membered rings. Malononitrile and its derivatives are known to be key precursors in the synthesis of pyridines, pyrimidines, and other important heterocyclic systems[16][17][18][19].

Applications in Drug Development

While specific examples of this compound being a direct precursor to an FDA-approved drug are not widely published, its potential as a building block in medicinal chemistry is significant. Its ability to introduce a gem-dinitrile moiety and serve as a scaffold for constructing complex heterocyclic systems makes it a valuable tool for generating novel compound libraries for drug discovery.

The synthesis of substituted pyridines, for example, is of great interest to the pharmaceutical industry, as the pyridine ring is a common motif in many bioactive molecules. The reaction of malononitrile derivatives with various reagents is a well-established route to highly functionalized pyridines[11][18]. The unique reactivity of this compound could offer novel pathways to pyridine-based drug candidates.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Description | Source |

| H301 | Toxic if swallowed | [2] |

| H311 / H312 | Toxic/Harmful in contact with skin | [2] |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H331 / H332 | Toxic/Harmful if inhaled | [2] |

Handling:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Handle with care to prevent spills.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a highly reactive and versatile building block with significant potential in organic synthesis, particularly for the construction of complex heterocyclic molecules relevant to drug discovery. While its synthesis and full spectroscopic characterization are not yet exhaustively documented in readily accessible literature, this guide provides a solid foundation for its preparation and use in a research setting. Its potent electrophilicity, stemming from the unique combination of gem-dihalogen and dinitrile functionalities, makes it a valuable tool for synthetic chemists. As with any highly reactive compound, a thorough understanding of its properties and strict adherence to safety protocols are paramount for its successful and safe application in the laboratory. Further research into the reactivity and synthetic applications of this compound is warranted and will undoubtedly unveil new and innovative pathways to novel chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Spectroscopic Analysis of the Products from the Reaction of Omicron- Chlorobenzylidenemalononitrile (CS) and 2-Diethylaminoethyl. (n.d.). DTIC. Retrieved from [Link]

- Elnagdi, M. H., Elmoghayer, M. R. H., & Kandeel, E. M. (n.d.). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. [Source document not fully available].

-

Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2012). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 17(8), 9479–9487. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

-

Durham University, Department of Chemistry. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

University of California, Berkeley, College of Chemistry. (n.d.). How to Grow Crystals. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of gem dihalide. (CN115160102B).

-

Zare, A., & Meraj, F. (2021). Synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines and multiple biological activity – a review. RSC Advances, 11(21), 12566–12586. [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

Singh, A., & Kumar, S. (2024). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Current Organic Synthesis, 21(ahead-of-print). [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. Retrieved from [Link]

-

Fedoryński, M. (2003). Syntheses of gem-dihalocyclopropanes and their use in organic synthesis. Chemical Reviews, 103(4), 1099–1132. [Link]

-

Organic Chemistry Data. (n.d.). Chlorination - Common Conditions. Retrieved from [Link]

-

R Discovery. (n.d.). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. [Link]

-

ResearchGate. (2025, October 16). (PDF) A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Retrieved from [Link]

-

GenTech Scientific. (2023, March 6). What Factors Influence Fragmentation in Mass Spectrometry? Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

NSF Public Access Repository. (2022, January 1). CCDC 2181759: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of 2,3-dichloropropionitrile from chlorination of acrylonitrile catalyzed by ionic liquids. Retrieved from [Link]

-

MDPI. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

MDPI. (n.d.). New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates. Retrieved from [Link]

-

ResearchGate. (2022, September 14). (PDF) Ways of Synthesizing Dichloro-[20][20]-Paracyclophane: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 239–246. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C3Cl2N2 | CID 25660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. compoundchem.com [compoundchem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. gentechscientific.com [gentechscientific.com]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2,2-Dichloropropanedinitrile (Dichloromalononitrile) for Advanced Synthesis and Drug Discovery

Executive Summary

2,2-Dichloropropanedinitrile, more commonly known as dichloromalononitrile, is a highly reactive and versatile C3 building block in organic synthesis. Characterized by a central quaternary carbon bearing two chlorine atoms and two nitrile functionalities, this molecule possesses a potent electrophilic nature, making it an invaluable reagent for the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of diverse heterocyclic systems, many of which form the core scaffolds of pharmacologically active compounds. This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and safe handling of this compound, with a focus on its applications for researchers, medicinal chemists, and professionals in drug development. Detailed, field-tested protocols and mechanistic insights are presented to empower scientists to effectively and safely leverage the unique synthetic potential of this compound.

Introduction to 2,2-Dichloropropanedinitrile

2,2-Dichloropropanedinitrile (CAS No. 13063-43-9) is a halogenated nitrile whose synthetic utility is derived from the convergence of multiple functional groups on a single carbon atom.[1][2][3] The gem-dichloro and dinitrile substitutions render the central carbon highly electron-deficient and susceptible to nucleophilic attack, while also serving as latent functional groups for subsequent transformations. This dual reactivity makes it a powerful synthon for creating molecular diversity from a simple starting material. In the context of drug discovery, the ability to rapidly generate libraries of compounds, particularly nitrogen-containing heterocycles, is paramount.[4][5] this compound provides an efficient entry into this chemical space.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The compound is a liquid at room temperature with a distinctive boiling point, facilitating its purification by distillation.[1]

| Property | Value | Source(s) |

| IUPAC Name | 2,2-Dichloropropanedinitrile | [2] |

| Common Names | This compound, Dichlorodicyanomethane | [1][2][3] |

| CAS Number | 13063-43-9 | [1][2] |

| Molecular Formula | C₃Cl₂N₂ | [1][2] |

| Molecular Weight | 134.95 g/mol | [1][2] |

| Appearance | Clear yellow to light brown liquid | [3] |

| Boiling Point | 97 °C (lit.) | [1] |

| Density | 1.312 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.431 (lit.) | [1] |

| Flash Point | >112 °C / >233.6 °F | [6] |

Synthesis of 2,2-Dichloropropanedinitrile

The most direct and common synthesis of this compound is through the exhaustive chlorination of malononitrile.[7] This reaction leverages the inherent acidity of the methylene protons in the starting material.

Reaction Mechanism and Rationale

The synthesis proceeds via a base-mediated deprotonation of malononitrile, followed by electrophilic chlorination. The key to understanding this reaction lies in the electronic effects of the substituents.

-

Causality of Starting Material Choice : Malononitrile (pKa ≈ 11) is significantly more acidic than typical alkanes due to the two electron-withdrawing nitrile groups, which stabilize the resulting carbanion through resonance and induction. This allows for deprotonation under relatively mild basic conditions.

-

Stepwise Chlorination : The first chlorination introduces an additional electron-withdrawing chlorine atom, which further increases the acidity of the remaining proton. Consequently, the second chlorination step occurs more rapidly than the first, driving the reaction to the fully substituted product.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning successful execution and characterization confirm the integrity of the process. It is adapted from established procedures for the halogenation of active methylene compounds.

Materials:

-

Malononitrile (1.0 eq)

-

Sodium hypochlorite (NaOCl) solution (e.g., 10-15% aqueous, ~2.5 eq)

-

Dichloromethane (DCM)

-

Glacial Acetic Acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve malononitrile in DCM. Cool the mixture to 0-5 °C using an ice-water bath.

-

Rationale: The reaction is exothermic; maintaining a low temperature prevents uncontrolled side reactions and potential decomposition. DCM is a suitable organic solvent that is relatively inert to the reaction conditions.

-

-

Addition of Hypochlorite: Slowly add the aqueous NaOCl solution dropwise to the stirred mixture, ensuring the internal temperature does not exceed 10 °C.

-

Rationale: Slow addition is crucial for temperature control. NaOCl acts as both the source of electrophilic chlorine and the base to deprotonate the malononitrile.

-

-

Acidification (Optional but Recommended): After the addition is complete, slowly add a small amount of glacial acetic acid.

-

Rationale: In some preparations, slight acidification can help neutralize any remaining excess base and ensure the complete reaction of the intermediate anions. This should be done cautiously.

-

-

Reaction Monitoring: Stir the reaction at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) to confirm the disappearance of the starting material.

-

Self-Validation Point: A successful reaction will show a new spot on the TLC plate with a different Rf value than malononitrile and the absence of the starting material.

-

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Workup - Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove acid), water, and finally brine (to aid in drying).

-

Rationale: The washing steps remove impurities and byproducts, purifying the desired product in the organic phase.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the DCM. The resulting crude oil can be purified by vacuum distillation (boiling point ~97 °C) to yield pure 2,2-dichloropropanedinitrile.

-

Self-Validation Point: The collection of a distillate fraction at the literature-reported boiling point is a strong indicator of product purity.[1]

-

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is essential. The following spectroscopic data are characteristic of the molecule's structure.

| Technique | Expected Signal / Feature | Interpretation |

| ¹³C NMR | δ ≈ 110-115 ppm (C≡N); δ ≈ 70-80 ppm (-CCl₂-) | The nitrile carbons appear in the typical downfield region. The central quaternary carbon is significantly deshielded by the two chlorine atoms and two nitrile groups. |

| IR Spectroscopy | 2240-2260 cm⁻¹ (ν C≡N); 750-850 cm⁻¹ (ν C-Cl) | A sharp, strong absorption for the nitrile stretch is expected. A strong absorption in the fingerprint region corresponds to the C-Cl stretching vibrations. |

| Mass Spec (EI) | M⁺ peak not always observed; characteristic fragmentation | The molecular ion may be weak or absent. Expect to see fragments corresponding to the loss of Cl (M-35) and CN (M-26). The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) would be definitive. |

Note: Specific chemical shifts and absorption frequencies can vary based on the solvent and instrument used. The data provided are typical ranges for these functional groups.[8][9][10]

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound stems from its high electrophilicity, making it an excellent substrate for reactions with a wide range of nucleophiles.[11][12] These reactions often serve as key steps in the synthesis of valuable heterocyclic scaffolds.[4][13][14]

Reactions with Dinucleophiles for Heterocycle Synthesis

A primary application is in condensation reactions with molecules containing two nucleophilic centers. This strategy allows for the rapid, one-pot construction of five- and six-membered rings.

-

With Hydrazines: Reaction with hydrazine or substituted hydrazines leads to the formation of pyrazole derivatives.

-

With Amidines or Guanidines: These reactions can yield pyrimidine or triazine ring systems.

-

With Thioamides or Thioureas: This pathway provides access to thiazole and thiadiazine scaffolds.

These heterocyclic cores are prevalent in a vast number of approved drugs, highlighting the importance of synthons like this compound in medicinal chemistry.

Role in Drug Development

While this compound itself is not a therapeutic agent, its role as a versatile intermediate is significant. The incorporation of a trifluoromethyl (-CF3) group is a crucial strategy in modern drug design, and halogenated intermediates are key to these syntheses.[15]

-

Scaffold Generation: It enables the synthesis of novel, highly functionalized heterocyclic scaffolds for screening libraries. The reactivity allows for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR).

-

Fragment-Based Drug Design (FBDD): The small, rigid structures that can be generated from this compound are ideal starting points for FBDD, where small fragments with weak binding affinity are optimized into potent leads.

-

Precursor to Bioactive Molecules: Arylidenemalononitriles, which can be synthesized from this compound and aldehydes, are a class of compounds that have been investigated for various biological activities, including as potential antitumor agents.[14][16]

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions. Safety data sheets for this compound and its precursor, malononitrile, indicate significant toxicity.[6][17]

-

Toxicity: Classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[17] It is a severe eye and skin irritant.[6]

-

Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[6] Appropriate personal protective equipment (PPE), including double-layered nitrile gloves, safety goggles, a face shield, and a lab coat, is mandatory.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6] It should be stored in a locked cabinet or area accessible only to authorized personnel.[6]

-

Disposal: Dispose of waste materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.[6]

Conclusion

2,2-Dichloropropanedinitrile is a potent and versatile chemical reagent with significant, though underexplored, potential in the fields of advanced organic synthesis and drug discovery. Its high electrophilicity, coupled with the synthetic versatility of the nitrile and chloro groups, provides a robust platform for the construction of complex and biologically relevant heterocyclic molecules. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can safely and effectively unlock its potential for innovation in medicinal chemistry and materials science.

References

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

Electronic Supplementary Information . The Royal Society of Chemistry. [Link]

-

Malononitrile . Organic Syntheses. [Link]

-

Safety Data Sheet - 2,6-Dichlorobenzonitrile . Thermo Fisher Scientific. [Link]

-

This compound CAS#: 13063-43-9 . ChemWhat. [Link]

-

Malononitrile, (2,6-dichlorocinnamylidene)- . PubChem, National Center for Biotechnology Information. [Link]

-

Malononitrile . Organic Syntheses. [Link]

-

13C NMR Chemical Shifts . Organic Chemistry Data, University of Wisconsin. [Link]

-

13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426) . Human Metabolome Database. [Link]

-

Malononitrile . Wikipedia. [Link]

-

New Heterocyclization Reactions with Malononitrile Dimer . Semantic Scholar. [Link]

-

Chemical Properties of 2-Chlorobenzalmalononitrile (CAS 2698-41-1) . Cheméo. [Link]

-

Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles . National Center for Biotechnology Information. [Link]

-

Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) . ResearchGate. [Link]

-

Arylidenemalononitriles as Versatile Synthons in Heterocyclic Synthesis . Bentham Science. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule . Stuvia. [Link]

-

Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro . PubMed, National Center for Biotechnology Information. [Link]

-

Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs . PubMed, National Center for Biotechnology Information. [Link]

-

2-Chlorobenzylidenemalononitrile . PubChem, National Center for Biotechnology Information. [Link]

- Malononitrile synthesis method.

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds . The Royal Society of Chemistry. [Link]

-

Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones . Indian Academy of Sciences. [Link]

-

Malononitrile . PubChem, National Center for Biotechnology Information. [Link]

-

Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery . National Center for Biotechnology Information. [Link]

-

Discovery of an Effective Small-Molecule Allosteric Inhibitor of New Delhi Metallo-β-lactamase (NDM) . PubMed, National Center for Biotechnology Information. [Link]

-

How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study . Frontiers in Chemistry. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. 13063-43-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C3Cl2N2 | CID 25660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Malononitrile - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Frontiers | How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Arylidenemalononitriles as Versatile Synthons in Heterocyclic Synthesis | Bentham Science [eurekaselect.com]

- 15. jelsciences.com [jelsciences.com]

- 16. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Molecular Signature of a Reactive Building Block

An In-Depth Technical Guide to the Spectral Analysis of Dichloromalononitrile

This compound (C₃Cl₂N₂) is a small, halogenated organic compound featuring a central carbon atom bonded to two chlorine atoms and two nitrile (-C≡N) groups. Its high degree of functionalization makes it a potent electrophile and a valuable precursor in the synthesis of various heterocyclic compounds, dyes, and pharmaceutical intermediates. Given its reactivity and hazardous nature, unequivocal structural confirmation and purity assessment are critical for its safe and effective use in research and development.[1]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the spectral data but also delve into the causality behind the observed signals, providing field-proven insights into data acquisition and interpretation.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations